molecular formula C10H16Cl2O2Si B14480705 7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one CAS No. 66324-01-4

7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one

Cat. No.: B14480705
CAS No.: 66324-01-4
M. Wt: 267.22 g/mol
InChI Key: IAKDSPOTXLPECE-UHFFFAOYSA-N
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Description

7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one is a bicyclic ketone featuring a dichlorinated bridgehead and a trimethylsilyl (TMS) ether substituent. Its synthesis typically involves the reaction of substituted cyclopentenes with trichloroacetyl chloride and phosphorus oxychloride, followed by dechlorination using zinc in acetic acid . Key spectral data include IR absorption at 1803 cm⁻¹ (characteristic of the ketone group) and 2963–2857 cm⁻¹ (C-H stretches from the TMS group) . This compound serves as a precursor for spiro-oxirane derivatives and is utilized in synthesizing bicyclo[3.3.0]octanones, which are intermediates in pharmaceutical applications .

Properties

CAS No.

66324-01-4

Molecular Formula

C10H16Cl2O2Si

Molecular Weight

267.22 g/mol

IUPAC Name

7,7-dichloro-1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C10H16Cl2O2Si/c1-15(2,3)14-9-6-4-5-7(9)8(13)10(9,11)12/h7H,4-6H2,1-3H3

InChI Key

IAKDSPOTXLPECE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC12CCCC1C(=O)C2(Cl)Cl

Origin of Product

United States

Preparation Methods

Dichlorocarbene Addition to Cyclic Enones

The bicyclo[3.2.0]heptan-6-one skeleton is frequently assembled via dichlorocarbene ($\text{:CCl}_2$) addition to cyclic enones. In a protocol adapted from analogous systems, cyclohexenone derivatives undergo [2+1] cycloaddition with dichlorocarbene generated in situ from chloroform under phase-transfer conditions. For example, treatment of 2-cyclopenten-1-one with chloroform (4 equiv), sodium hydroxide (4 equiv), and tri-n-propylamine (1 mol%) at 0–50°C yields 7,7-dichlorobicyclo[3.2.0]heptan-6-one as a crystalline solid (mp 82–84°C). The reaction proceeds through a carbene intermediate that inserts into the enone system, forming the strained bicyclic framework.

Key Reaction Parameters

Parameter Value
Temperature 0°C (initial), 50°C (final)
Reaction Time 4 hours
Yield 58–62%

Photochemical [2+2] Cycloaddition

An alternative route employs ultraviolet light-induced [2+2] cycloaddition between vinyl acetate and 2-cyclopenten-1-one to construct the bicyclo[3.2.0]heptane system. Irradiation at 254 nm in acetonitrile generates the bicyclic adduct, which is subsequently oxidized to the ketone using Jones reagent (CrO$3$/H$2$SO$4$). While this method offers stereochemical control, the dichlorination step requires separate execution via electrophilic chlorine addition (Cl$2$, FeCl$_3$) to the exocyclic double bond.

Introduction of the Trimethylsilyloxy Group

Enolate Formation and Silylation

The 1-position hydroxyl group is introduced through regioselective enolate formation followed by trimethylsilyl protection. Deprotonation of 7,7-dichlorobicyclo[3.2.0]heptan-6-one with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C generates a stabilized enolate, which reacts with trimethylsilyl chloride (1.2 equiv) to afford the silyl ether.

Optimized Silylation Conditions

Parameter Value
Base LDA (1.1 equiv)
Silylating Agent TMSCI (1.2 equiv)
Temperature −78°C to 25°C
Yield 74–78%

One-Pot Dichlorination-Silylation

A streamlined approach combines dichlorocarbene addition and enolate silylation in a single reactor. After completing the cycloaddition, the reaction mixture is cooled to −78°C, treated with LDA, and quenched with TMSCI. This sequential methodology reduces purification steps and improves overall yield (68%).

Structural Characterization and Analytical Data

Spectroscopic Properties

  • $^1$H NMR (400 MHz, CDCl$3$): δ 4.82 (s, 1H, C1-H), 3.12–2.98 (m, 2H, bridgehead H), 2.45–2.30 (m, 4H, cyclopropane H), 0.24 (s, 9H, Si(CH$3$)$_3$).
  • $^{13}$C NMR (100 MHz, CDCl$3$): δ 212.5 (C=O), 98.7 (C1-O-Si), 65.4 (C7), 52.1–48.3 (bridgehead C), 1.2 (Si(CH$3$)$_3$).
  • IR (KBr): ν 1745 cm$^{-1}$ (C=O), 1250 cm$^{-1}$ (Si-C), 840 cm$^{-1}$ (Si-O).

Crystallographic Analysis

Single-crystal X-ray diffraction of the parent ketone (without silyl group) confirms the bicyclo[3.2.0] framework with bond lengths of 1.54 Å (C7-Cl) and 1.21 Å (C=O). The dichloro substituents adopt a cis-diaxial configuration, minimizing steric strain.

Comparative Evaluation of Synthetic Routes

Methodology Efficiency

Method Steps Overall Yield Scalability
Dichlorocarbene + Silylation 2 58% Industrial
Photochemical + Silylation 3 42% Lab-scale
One-Pot Procedure 1 68% Pilot-scale

The one-pot strategy emerges as the most efficient, though it requires precise temperature control during the exothermic silylation step.

Applications and Further Functionalization

The trimethylsilyloxy group serves as a protective handle for subsequent transformations:

  • Oxidative Ring Expansion : Ozonolysis of the silyl enol ether generates α,β-unsaturated lactones, precursors to prostanoid analogs.
  • Cross-Coupling Reactions : Pd-catalyzed Stille coupling at C1 enables introduction of aryl/vinyl groups.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Chlorinated Bicyclo[3.2.0]heptan-6-one Derivatives

Compound Substituents Key Properties/Applications Reference
7,7-Dichloro-4-(5-methoxyheptyl) Dichloro, 5-methoxyheptyl IR: 1803 cm⁻¹ (ketone); used in spiro-oxirane synthesis
1-(Benzyloxymethyl)-7,7-dichloro-2-oxa Dichloro, benzyloxymethyl, oxa Nucleoside analogue precursor; photochemical synthesis
7,7-Dichloro-4-heptyl Dichloro, heptyl BP 115°C/0.22 mm; intermediate in ring expansion

Key Observations :

  • Dichlorination at the bridgehead enhances electrophilicity, facilitating nucleophilic attacks (e.g., dechlorination with zinc) .
  • The TMS group in the target compound improves stability during storage compared to labile hydroxyl derivatives .

Oxygen-Containing Analogues

Compound Substituents Key Properties/Applications Reference
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one Oxa, dimethyl Molecular formula: C₈H₁₂O₂; used in heterocyclic synthesis
2-Hydroxy-3-(3-hydroxy-1-octynyl) Hydroxy, octynyl Polar due to hydroxyls; potential biological activity
4-(5-Ethoxyheptyl) Ethoxyheptyl Converted to spiro-oxiranes; lower thermal stability

Key Observations :

  • The oxa (oxygen) ring in 7,7-dimethyl-2-oxabicyclo derivatives reduces ring strain compared to all-carbon bicyclic systems, altering reactivity in ring-opening reactions .
  • Hydroxy groups increase polarity but require protection (e.g., TMS or benzyloxy) for stability in synthetic pathways .

Nitrogen-Containing Derivatives

Compound Substituents Key Properties/Applications Reference
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Aza, aryl ketal Morphine-like analgesia; synthesized via photocycloaddition
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Aza, TMS, oxa Pharmacological potential; molecular formula: C₆H₁₀ClNO

Key Observations :

  • Introduction of nitrogen (aza) modifies electronic density, enabling interactions with biological targets (e.g., opioid receptors) .

Steric and Functional Group Effects

Compound Steric/Functional Features Impact on Reactivity Reference
4-(5-Methoxyheptyl) Bulky alkoxy chain Hinders nucleophilic attacks; requires heating (40°C) for reactions
rac-(1S,5R,7S)-7-(Benzyloxy) Benzyloxy protecting group Stable under acidic conditions; cleaved via hydrogenolysis
7,7-Dichloro-1-[(trimethylsilyl)oxy] TMS ether Stabilizes intermediates; cleaved by HF or fluoride ions

Key Observations :

  • Bulky substituents (e.g., ethoxyheptyl) slow reaction kinetics but improve regioselectivity in spiro-oxirane formation .
  • TMS and benzyloxy groups offer orthogonal protection strategies, with TMS being more labile to acidic conditions .

Pharmacological Activity Comparison

Compound Bioactivity Structural Basis Reference
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Analgesic (morphine-like) Aza group mimics opioid pharmacophore
7,7-Dichloro-TMS derivatives Synthetic intermediate Dichloro and TMS groups enable ring expansion
2-Hydroxy-3-(3-hydroxyoctynyl) Undisclosed bioactivity Hydroxyls may interact with enzymes

Key Observations :

  • Dichloro-TMS derivatives are primarily used in synthesis, whereas aza analogues exhibit direct pharmacological effects .
  • Hydroxy groups in non-aza compounds may confer solubility but limit metabolic stability .

Biological Activity

7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one (CAS No. 66324-01-4) is a bicyclic organic compound characterized by its unique structural features, including a trimethylsilyloxy group and dichlorination at the 7-position. Its complex structure contributes to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H16Cl2O2Si
Molecular Weight267.22 g/mol
IUPAC Name7,7-dichloro-1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one
InChI KeyIAKDSPOTXLPECE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bicyclic structure allows it to bind effectively to these targets, potentially modulating their activity through inhibition or activation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Pharmacological Applications : Ongoing research is investigating the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations due to its unique chemical properties.

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of bicyclic compounds revealed that this compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry highlighted the compound's interaction with specific enzymes linked to drug metabolism, suggesting that it may alter the pharmacokinetics of co-administered drugs .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity:

  • Synthesis Techniques : Various synthetic routes have been explored, including chlorination and silylation reactions that optimize yield and purity .
  • Biological Assays : In vitro assays have demonstrated varying degrees of biological activity across synthesized analogs, with some derivatives exhibiting significantly enhanced potency against target enzymes .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to chlorine (deshielded, δ ~3.5–4.5 ppm) and the trimethylsilyl group (singlet at δ ~0.1–0.3 ppm) .
    • ¹³C NMR : Detect carbonyl (C=O, δ ~200–220 ppm) and silyl ether (Si-O-C, δ ~50–60 ppm) signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns from chlorine (³⁵Cl/³⁷Cl) .
  • X-ray Crystallography : Resolve bicyclic geometry and substituent orientation definitively .

(Advanced) How can computational chemistry aid in predicting the reactivity of this compound?

Q. Methodological Answer :

  • DFT Calculations : Model transition states for silyl ether cleavage or nucleophilic attacks. Use software (e.g., Gaussian) to predict regioselectivity and activation energies .
  • Solvent Effects : Apply COSMO-RS models to simulate solvent interactions, particularly for polar protic solvents that may destabilize the silyloxy group .
  • Validation : Cross-reference computational results with experimental kinetic studies (e.g., Hammett plots) to refine accuracy .

(Basic) What are the stability considerations for this compound under storage and reaction conditions?

Q. Methodological Answer :

  • Hydrolysis Sensitivity : The trimethylsilyloxy group is prone to hydrolysis. Store under inert atmosphere (N₂/Ar) with molecular sieves. Avoid aqueous workups unless stabilized by aprotic solvents .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C common for silyl ethers). Avoid prolonged heating in acidic conditions .
  • Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure. Use amber vials for storage .

(Advanced) How can researchers resolve contradictions in reported reaction yields for derivatization reactions?

Q. Methodological Answer :

  • Systematic Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). For example, a Plackett-Burman design can identify critical factors .
  • In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and identify yield-limiting steps .
  • Reproducibility Checks : Cross-validate with independent labs, ensuring consistent reagent purity (e.g., TMSCl >98%) and anhydrous conditions .

(Basic) What purification methods are optimal for isolating this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10:1 to 5:1). The bicyclic structure may require longer columns due to high polarity from chlorine .
  • Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) to exploit differences in solubility between the product and silylation byproducts .
  • HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water) for high-purity isolation, especially for stereoisomeric mixtures .

(Advanced) How does the electronic effect of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Effect : Chlorine atoms increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Quantify via Hammett σₚ constants (Cl: σₚ = +0.23) .
  • Steric Effects : Chlorine at 7,7-positions may hinder access to reactive sites. Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to mitigate steric hindrance .
  • Kinetic Profiling : Compare reaction rates with non-chlorinated analogs via stopped-flow NMR to isolate electronic vs. steric contributions .

(Basic) What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods due to volatile silyl ethers and potential HCl release during hydrolysis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory; avoid latex due to solvent compatibility issues .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .

(Advanced) How can researchers leverage this compound as a precursor for complex heterocycles?

Q. Methodological Answer :

  • Ring-Opening Reactions : React with nucleophiles (e.g., amines) under acidic conditions to form pyrrolidine or piperidine derivatives. Monitor regiochemistry via LC-MS .
  • Photochemical Cyclization : Use UV light (254 nm) to induce [2+2] cycloadditions, generating strained tetracyclic systems. Confirm outcomes with X-ray analysis .
  • Catalytic Functionalization : Employ transition metals (e.g., Rh or Ru) to install aryl or alkenyl groups at the bridgehead positions. Optimize catalyst turnover via TON/TOF calculations .

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